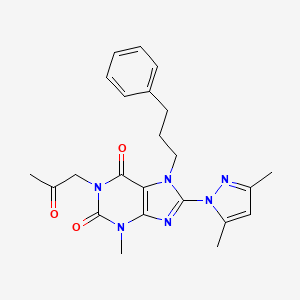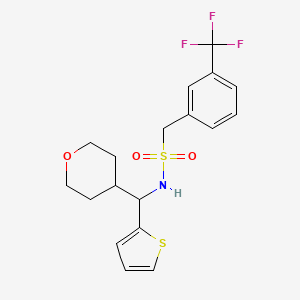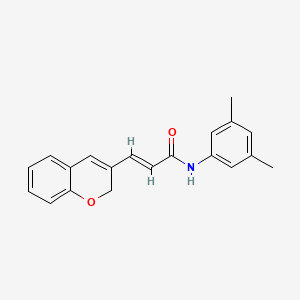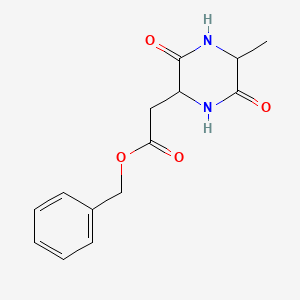
(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" belongs to a class of organic compounds characterized by the presence of both imidazole and methanone functional groups. These types of compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of the core structure followed by functional group modifications. Techniques such as nucleophilic addition, ring-closure reactions, and oxidation are commonly employed. For example, the synthesis of thiazole and imidazole derivatives can involve the reaction of carbohydrazides with various aldehydes or isocyanates to form the desired heterocyclic core (Reddy et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods (UV, IR, NMR) and high-resolution mass spectrometry. Density functional theory (DFT) calculations can provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Compounds with imidazole and methanone functional groups can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic addition. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. For instance, bromination reactions can lead to selective O-demethylation in the presence of bromine (Çetinkaya et al., 2011).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility in various solvents can be influenced by the molecular structure and the nature of functional groups present. These properties are crucial for determining the compound's suitability for use in different chemical and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding the compound's behavior in chemical reactions and biological environments. The presence of imidazole and methanone groups can impart specific chemical properties, such as the ability to act as ligands in metal complexation reactions (Sokol et al., 2011).
Applications De Recherche Scientifique
Redox Mediators in Organic Pollutant Treatment
Applications of Redox Mediators in the Treatment of Organic Pollutants : The use of enzymatic approaches for the remediation and degradation of various organic pollutants in industrial wastewater has gained attention. Enzymes like laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds. This suggests a potential application area for complex organic molecules, possibly including derivatives similar to the compound , in enhancing the biodegradability of pollutants (Husain & Husain, 2007).
Phytochemical Research
Phytochemical Constituents and Bioactivities Review : Research into the phytochemical composition and bioactivities of various plant species highlights the importance of studying complex organic molecules for potential bioactive properties. Compounds with unique structures could exhibit antioxidant, antimicrobial, or anti-inflammatory activities. This underscores the importance of chemical synthesis and characterization in discovering new therapeutic agents (Aung et al., 2020).
Lignin Model Compounds Study
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : Understanding the chemical behavior of lignin model compounds under various conditions can shed light on the reactivity and potential applications of complex organic molecules, including their role in biomass degradation and conversion processes. Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provide insights into the chemical transformations these types of molecules can undergo (Yokoyama, 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a novel benzamide derivative , and benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It is known that benzamide derivatives can interact with various targets depending on their chemical structure
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of activities exhibited by benzamide derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzamide derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-7-15(12-14)13-26-20-21-10-11-22(20)19(23)16-8-5-9-17(24-2)18(16)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVATBZNBSCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)


![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)


![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
